molecular formula C5H9NO2 B3318278 1-(Methylamino)cyclopropane-1-carboxylic acid CAS No. 99324-92-2

1-(Methylamino)cyclopropane-1-carboxylic acid

Cat. No. B3318278
CAS RN: 99324-92-2
M. Wt: 115.13 g/mol
InChI Key: ZCLBLSZZIRMCLZ-UHFFFAOYSA-N
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Description

1-(Methylamino)cyclopropane-1-carboxylic acid is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is a white solid . Many cyclopropane-substituted amino acids are known, but this one occurs naturally . Like glycine, but unlike most α-amino acids, ACC is not chiral .


Synthesis Analysis

The enzyme aminocyclopropane-1-carboxylic acid synthase (ACC synthase, ACS) catalyzes the synthesis of 1-Aminocyclopropane-1-carboxylic acid (ACC), a precursor for ethylene, from S-Adenosyl methionine (AdoMet, SAM), an intermediate in the Yang cycle and activated methyl cycle and a useful molecule for methyl transfer .


Molecular Structure Analysis

The molecular formula of 1-(Methylamino)cyclopropane-1-carboxylic acid is C4H7NO2 . The average mass is 115.131 Da .


Chemical Reactions Analysis

1-Aminocyclopropane-1-carboxylic acid (ACC) is the direct precursor of the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .


Physical And Chemical Properties Analysis

1-(Methylamino)cyclopropane-1-carboxylic acid has a molar mass of 101.1 . It has a melting point of 198–201 °C (388–394 °F; 471–474 K) .

Mechanism of Action

1-(Methylamino)cyclopropane-1-carboxylic acid is a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex .

properties

IUPAC Name

1-(methylamino)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6-5(2-3-5)4(7)8/h6H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLBLSZZIRMCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327702
Record name 1-methylamino-cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylamino)cyclopropane-1-carboxylic acid

CAS RN

99324-92-2
Record name 1-methylamino-cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Methylamino)cyclopropane-1-carboxylic acid
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Reactant of Route 6
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